Cas no 2227774-66-3 ((2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol)

(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol
- 2227774-66-3
- EN300-1762085
-
- インチ: 1S/C7H11NO2S/c1-5(9)3-6-4-8-7(10-2)11-6/h4-5,9H,3H2,1-2H3/t5-/m1/s1
- InChIKey: LSTCKFSFCPXDQQ-RXMQYKEDSA-N
- ほほえんだ: S1C(=NC=C1C[C@@H](C)O)OC
計算された属性
- せいみつぶんしりょう: 173.05104977g/mol
- どういたいしつりょう: 173.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.6Ų
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762085-1.0g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 1g |
$2152.0 | 2023-06-03 | ||
Enamine | EN300-1762085-0.1g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 0.1g |
$1893.0 | 2023-09-20 | ||
Enamine | EN300-1762085-0.25g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 0.25g |
$1980.0 | 2023-09-20 | ||
Enamine | EN300-1762085-5.0g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 5g |
$6239.0 | 2023-06-03 | ||
Enamine | EN300-1762085-2.5g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 2.5g |
$4216.0 | 2023-09-20 | ||
Enamine | EN300-1762085-5g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 5g |
$6239.0 | 2023-09-20 | ||
Enamine | EN300-1762085-0.05g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 0.05g |
$1807.0 | 2023-09-20 | ||
Enamine | EN300-1762085-0.5g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 0.5g |
$2066.0 | 2023-09-20 | ||
Enamine | EN300-1762085-10.0g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 10g |
$9252.0 | 2023-06-03 | ||
Enamine | EN300-1762085-10g |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol |
2227774-66-3 | 10g |
$9252.0 | 2023-09-20 |
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol 関連文献
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(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-olに関する追加情報
Introduction to (2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol (CAS No. 2227774-66-3)
(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227774-66-3, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of a thiazole moiety and a chiral center, make it a valuable candidate for further investigation in drug discovery.
The< strong>thiazole ring is a heterocyclic compound that consists of sulfur and nitrogen atoms embedded within a six-membered aromatic ring. This structural motif is widely recognized for its role in numerous biologically active molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a< strong>thiazole ring into the< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol structure enhances its potential pharmacological properties, making it an attractive scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The< strong>(2R)-configuration of the< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol molecule underscores its stereochemical specificity, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This chirality contributes to the compound's unique interaction with biological targets, potentially leading to enhanced therapeutic outcomes.
The< strong>methoxy group attached to the< strong>thiazole ring in< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol further influences its chemical behavior and biological activity. Methoxy groups are known to modulate the electronic properties of molecules, affecting their reactivity and binding affinity to biological targets. This modification can be strategically employed to fine-tune the pharmacological properties of the compound, making it more suitable for specific therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in identifying potential drug candidates like< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol. By leveraging these technologies, scientists can explore the compound's interactions with various biological targets, including enzymes and receptors involved in disease pathways. This approach has accelerated the discovery of novel therapeutic agents and improved our understanding of their mechanisms of action.
The synthesis of< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such compounds. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high yields and enantiomeric purity. These advancements have not only streamlined the production process but also opened new avenues for structural optimization.
Ongoing research in the field of medicinal chemistry continues to uncover new applications for< strong>(2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol. Studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer treatments. The compound's ability to modulate key biological pathways makes it a promising candidate for further clinical investigation. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients.
The future prospects for< strong>(2R)-1-(2-methoxy-1,3-thiazol-
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